molecular formula C15H11N3O4 B10916493 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid

5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid

Cat. No.: B10916493
M. Wt: 297.26 g/mol
InChI Key: LJEDJYWPFQUUQP-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (Dimethylformamide) to yield pyrazolo[1,5-a]pyrimidine derivatives . The reaction proceeds efficiently and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid

InChI

InChI=1S/C15H11N3O4/c1-8-2-4-9(5-3-8)11-6-12(15(21)22)18-13(17-11)10(7-16-18)14(19)20/h2-7H,1H3,(H,19,20)(H,21,22)

InChI Key

LJEDJYWPFQUUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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